molecular formula C14H12ClN3S B8605925 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole CAS No. 923274-52-6

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole

Cat. No.: B8605925
CAS No.: 923274-52-6
M. Wt: 289.8 g/mol
InChI Key: PJXAACLYTLKRTI-UHFFFAOYSA-N
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Description

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a heterocyclic compound that features a quinazoline core substituted with a thiazole ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is unique due to the presence of both a thiazole ring and a chlorine atom, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

CAS No.

923274-52-6

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C14H12ClN3S/c1-8(2)11-7-19-14(17-11)13-16-10-6-4-3-5-9(10)12(15)18-13/h3-8H,1-2H3

InChI Key

PJXAACLYTLKRTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 50 (100 mg, 0.37 mmol) was added to phosphorous oxychloride (2 mL) and heated to 100° C. for 2 h. The reaction mixture was then poured on ice with vigorous stirring and made basic with NaOH (aq). The resulting slurry was extracted with ether (3×20 mL) and the combined organic phases were dried (MgSO4) and filtered. Removal of the solvent in vacuo afforded the title compound in quantitative yield. LC/MS>95%, m/z (ESI+)=290 (MH+).
Quantity
100 mg
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reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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